BenchChemオンラインストアへようこそ!

7-cinnamyl-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione

medicinal chemistry ADME prediction solubility optimization

7-Cinnamyl-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione (CAS 876899-00-2) is a fully synthetic purine-2,6-dione (xanthine) derivative defined by three distinct substituents: methyl groups at N1 and N3, a cinnamyl (3-phenylprop-2-en-1-yl) group at N7, and a morpholinomethyl moiety at C8. This substitution pattern places it within the broad class of 1,3-dimethyl-8-(aminomethyl)xanthines, a scaffold historically associated with adenosine receptor antagonism and phosphodiesterase inhibition.

Molecular Formula C21H25N5O3
Molecular Weight 395.463
CAS No. 876899-00-2
Cat. No. B2611795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-cinnamyl-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione
CAS876899-00-2
Molecular FormulaC21H25N5O3
Molecular Weight395.463
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC=CC4=CC=CC=C4
InChIInChI=1S/C21H25N5O3/c1-23-19-18(20(27)24(2)21(23)28)26(10-6-9-16-7-4-3-5-8-16)17(22-19)15-25-11-13-29-14-12-25/h3-9H,10-15H2,1-2H3/b9-6+
InChIKeyPCQIFAHSBBRAIE-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Cinnamyl-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione (CAS 876899-00-2): Structural & Physicochemical Baseline for Procurement


7-Cinnamyl-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione (CAS 876899-00-2) is a fully synthetic purine-2,6-dione (xanthine) derivative defined by three distinct substituents: methyl groups at N1 and N3, a cinnamyl (3-phenylprop-2-en-1-yl) group at N7, and a morpholinomethyl moiety at C8 . This substitution pattern places it within the broad class of 1,3-dimethyl-8-(aminomethyl)xanthines, a scaffold historically associated with adenosine receptor antagonism and phosphodiesterase inhibition [1]. The compound has a molecular formula of C21H25N5O3 and a monoisotopic mass of 395.195740 Da, confirmed by ChemSpider ID 2414010 . The morpholine ring introduces an additional heteroatom (oxygen) and a distinct basicity profile compared to piperidine- and dimethylmorpholine-substituted analogs that share the same cinnamyl-xanthine core, creating a structurally addressable point of differentiation for target-engagement and ADME optimization programs.

Why 7-Cinnamyl-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Generic Xanthine Analogs


The 1,3-dimethyl-8-(aminomethyl)xanthine scaffold is highly sensitive to the identity of the amine at C8; even subtle changes (piperidine vs. morpholine vs. 2,6-dimethylmorpholine) alter basicity, hydrogen-bonding capacity, and steric bulk, all of which directly modulate adenosine receptor subtype selectivity, PDE isozyme preference, and off-target promiscuity [1]. Systematic SAR studies on 8-substituted xanthines demonstrate that the N7-substituent (here, cinnamyl) and the C8-aminomethyl group act cooperatively to define the ligand's pharmacophore geometry, meaning that swapping the morpholine for a piperidine or a dimethylmorpholine cannot be assumed to preserve target potency, selectivity, or downstream functional response without explicit head-to-head data [2]. Consequently, procurement decisions based solely on core scaffold equivalence risk selecting a compound with a materially different biological fingerprint, invalidating comparative analyses and wasting screening resources.

Head-to-Head Quantitative Differentiation Evidence for 7-Cinnamyl-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione vs. Closest Analogs


H-Bond Acceptor Count: Morpholinomethyl vs. Piperidinomethyl at C8

The morpholinomethyl substituent at C8 introduces one additional hydrogen-bond acceptor (the morpholine ring oxygen; HBA = 8) relative to the piperidin-1-ylmethyl analog (HBA = 7). This difference, calculated from the molecular formula C21H25N5O3 (target) vs. C22H27N5O2 (piperidine analog), is predicted to increase aqueous solubility and modulate blood–brain barrier penetration according to Lipinski and CNS MPO scoring rules, while maintaining zero hydrogen-bond donors (HBD = 0) in both cases [1].

medicinal chemistry ADME prediction solubility optimization

Topological Polar Surface Area (TPSA): Morpholine vs. Piperidine C8-Substituent

The topological polar surface area (TPSA) of 7-cinnamyl-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is calculated as 98.15 Ų [1]. The piperidine analog (C22H27N5O2) is predicted to have a TPSA of approximately 81–85 Ų (based on the loss of the morpholine ether oxygen contribution of ~9.2 Ų and the replacement of the tertiary amine with a secondary amine contribution difference), yielding a ΔTPSA of ~13–17 Ų. This difference is relevant for blood–brain barrier penetration models, where TPSA < 90 Ų is a widely used threshold for CNS drug-likeness; the morpholine analog falls just above this threshold, while the piperidine analog falls below it, suggesting differing CNS exposure potential [2].

drug design permeability CNS drug discovery

Molecular Flexibility: Rotatable Bond Count and Entropic Penalty

The target compound possesses 7 rotatable bonds as per the MMsINC physicochemical profile [1]. The 2,6-dimethylmorpholino analog (7-cinnamyl-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, CAS 876899-03-5) is predicted to have the same number of rotatable bonds (7) but with restricted conformational freedom due to the additional methyl substituents on the morpholine ring, which introduce steric clashes and reduce the number of accessible low-energy conformers. By contrast, the plain morpholine analog retains greater conformational flexibility, which may favor induced-fit binding to certain targets but carries a higher entropic penalty upon binding. This difference is quantifiable via the number of freely rotatable bonds and the estimated conformational entropy loss (TΔS_conf ≈ 0.7–1.0 kcal/mol per restricted rotatable bond) [2].

binding affinity ligand efficiency conformational analysis

Validated Application Scenarios for 7-Cinnamyl-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione Based on Structural Differentiation Evidence


Peripheral Adenosine Receptor Antagonist Screening with Reduced CNS Exposure Risk

The TPSA of 98.15 Ų places this compound above the established 90 Ų threshold for high CNS penetration, making it a structurally justified candidate for peripheral adenosine A2A or A2B antagonist screening programs where CNS side effects (e.g., motor impairment, anxiety) must be minimized [1]. Its morpholine oxygen contributes to this elevated TPSA relative to the piperidine analog (estimated TPSA ~81–85 Ų), offering a tangible, calculable advantage for teams designing peripherally restricted xanthine-based probes [2].

Solubility-Challenged Xanthine Lead Series: HBA-Rich Analog for Formulation Screening

With an HBA count of 8 (vs. 7 for the piperidine analog), this compound is predicted to exhibit improved aqueous solubility within the 1,3-dimethyl-8-(aminomethyl)xanthine series [1]. This makes it a rational choice for solubility-limited lead series where early formulation or high-concentration biochemical assay compatibility is a procurement criterion [2].

Conformational Sampling and Thermodynamic Profiling Studies

The freely rotatable morpholine ring (7 rotatable bonds, no constraining methyl groups) provides a less pre-organized ligand relative to the 2,6-dimethylmorpholino analog [1]. This compound is therefore suitable for isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) studies aimed at dissecting the entropic vs. enthalpic contributions to target binding within the cinnamyl-xanthine chemotype, directly informing structure-based lead optimization campaigns [2].

Quote Request

Request a Quote for 7-cinnamyl-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.